2-Iodo-4-(methoxymethoxy)-1-methylbenzene
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Overview
Description
2-Iodo-4-(methoxymethoxy)-1-methylbenzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to a benzene ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reaction . The reaction conditions often include the use of solvents and ligands to facilitate the halogen exchange reaction, which can be optimized for improved yield and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of column chromatography for purification is common, although it can be challenging due to the oily nature of the intermediate products . Alternative methods, such as copper-catalyzed halogen exchange reactions, may also be employed, although they come with environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(methoxymethoxy)-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Ullmann coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or copper. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Iodo-4-(methoxymethoxy)-1-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Iodo-4-(methoxymethoxy)-1-methylbenzene exerts its effects depends on its specific applicationFor example, in coupling reactions, the iodine atom can facilitate the formation of new carbon-carbon bonds, while the methoxymethoxy group can provide steric and electronic effects that influence the reactivity of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methoxy-1-nitrobenzene: Similar in structure but with a nitro group instead of a methoxymethoxy group.
4-Iodo-2-methoxyaniline: Contains an amino group instead of a methyl group.
2-Iodo-1-methoxymethoxy-4-tert-octylbenzene: Similar structure with a tert-octyl group instead of a methyl group.
Uniqueness
2-Iodo-4-(methoxymethoxy)-1-methylbenzene is unique due to the combination of its functional groups, which provide specific reactivity and properties that are valuable in various chemical reactions and applications. The presence of both the iodine atom and the methoxymethoxy group allows for versatile modifications and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
2-iodo-4-(methoxymethoxy)-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-7-3-4-8(5-9(7)10)12-6-11-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVWWTMBWDOGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCOC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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